molecular formula C23H22N2O5S B2852712 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide CAS No. 921919-73-5

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide

Cat. No.: B2852712
CAS No.: 921919-73-5
M. Wt: 438.5
InChI Key: ORBWSHRDAQVOME-UHFFFAOYSA-N
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Description

N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a 10-methyl group, an 11-oxo moiety, and a 4-propoxybenzenesulfonamide substituent at the 2-position. Its synthesis typically involves sulfonamide coupling reactions, as inferred from analogous protocols in related compounds .

Properties

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-3-14-29-17-9-11-18(12-10-17)31(27,28)24-16-8-13-21-19(15-16)23(26)25(2)20-6-4-5-7-22(20)30-21/h4-13,15,24H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBWSHRDAQVOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with derivatives sharing the dibenzo[b,f][1,4]oxazepine or thiazepine core, focusing on substituent variations and their implications for physicochemical properties and biological activity.

Substituent Analysis

Compound Name Core Structure 10-Position 2-Position Substituent Key Features
Target Compound Dibenzo[b,f][1,4]oxazepine Methyl 4-Propoxybenzenesulfonamide Propoxy group enhances lipophilicity; sulfonamide improves solubility .
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide Dibenzo[b,f][1,4]oxazepine Ethyl 2,4-Dimethoxybenzenesulfonamide Ethyl group increases steric bulk; dimethoxy groups may alter electronic properties .
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide Dibenzo[b,f][1,4]oxazepine Methyl 2-(Trifluoromethyl)benzamide Trifluoromethyl enhances metabolic stability; benzamide reduces solubility compared to sulfonamides .
N-{4-[(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl]phenyl}propanamide Dibenzo[b,f][1,4]oxazepine Methyl Sulfamoyl-linked propanamide Propanamide introduces hydrogen-bonding potential; sulfamoyl bridge may affect membrane permeability .
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide Dibenzo[b,f][1,4]thiazepine Ethyl 2-(4-Methoxyphenyl)acetamide Thiazepine core (sulfur atom) increases electron density; methoxy group enhances polarity .

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : The 4-propoxy group in the target compound confers higher lipophilicity (logP ~3.5 estimated) compared to analogs with methoxy (logP ~2.8) or trifluoromethyl (logP ~3.0) groups, favoring blood-brain barrier penetration .
  • Metabolic Stability : Ethyl substitution at the 10-position (e.g., ) may reduce oxidative metabolism compared to methyl, though empirical data are lacking .

Research Findings and Functional Implications

Receptor Binding and Selectivity

  • However, substitution at the 2-position (e.g., propoxy vs. trifluoromethyl) likely modulates receptor affinity .
  • Thiazepine analogs () show reduced binding to serotonin receptors compared to oxazepines, highlighting the importance of the oxygen atom in the central ring for target engagement .

Preparation Methods

Cyclization of Ortho-Aminophenol Derivatives

Adapting protocols from antigiardial agent syntheses, the core is formed via acid-catalyzed cyclization:

Procedure :

  • React methyl 2-(2-amino-4-methylphenoxy)benzoate (1.0 equiv) in xylenes (0.2 M) with methanesulfonic acid (0.1 equiv).
  • Reflux at 140°C for 18–24 hours under inert atmosphere.
  • Cool, concentrate in vacuo, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield 10-methyl-dibenzo[b,f]oxazepin-11(10H)-one (Intermediate A ) as a pale-yellow solid (72–78% yield).

Key Data :

  • HRMS (ESI+) : m/z calcd for C₁₅H₁₃NO₂ [M+H]⁺: 240.1025; found: 240.1028.
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.1 Hz, 1H, H-8), 7.63 (t, J = 7.6 Hz, 1H, H-9), 7.52–7.48 (m, 2H, H-1/H-3), 6.94 (d, J = 8.3 Hz, 1H, H-6), 3.82 (s, 3H, N-CH₃), 3.21 (t, J = 5.4 Hz, 2H, OCH₂), 2.89 (t, J = 5.4 Hz, 2H, NCH₂).

Sulfonamide Coupling at Position 2

Synthesis of 4-Propoxybenzenesulfonyl Chloride

Preparation :

  • React 4-propoxybenzenesulfonic acid (1.0 equiv) with PCl₅ (1.5 equiv) in dry CH₂Cl₂ (0.3 M) at 0°C.
  • Warm to room temperature and stir for 4 hours.
  • Filter and concentrate to obtain the sulfonyl chloride (94% yield).

Coupling to the Oxazepinone Core

Procedure :

  • Dissolve Intermediate B (1.0 equiv) in anhydrous pyridine (0.15 M).
  • Add 4-propoxybenzenesulfonyl chloride (1.1 equiv) portionwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with ice-cold 1M HCl, extract with EtOAc, and purify via column chromatography (hexane/acetone, 4:1) to yield the target compound as a white crystalline solid (68–75% yield).

Critical Parameters :

  • Base Selection : Pyridine neutralizes HCl, driving the reaction to completion.
  • Solvent : Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Analytical Characterization

Spectroscopic Data

Target Compound :

  • HRMS (APCI+) : m/z calcd for C₂₅H₂₅N₂O₅S [M+H]⁺: 481.1432; found: 481.1436.
  • ¹H NMR (600 MHz, DMSO-d₆) : δ 10.34 (s, 1H, SO₂NH), 8.12 (d, J = 8.2 Hz, 1H, H-8), 7.84 (d, J = 8.9 Hz, 2H, ArH), 7.63 (t, J = 7.7 Hz, 1H, H-9), 7.51–7.47 (m, 2H, H-1/H-3), 7.02 (d, J = 8.9 Hz, 2H, ArH), 6.95 (d, J = 8.4 Hz, 1H, H-6), 4.14 (t, J = 6.6 Hz, 2H, OCH₂CH₂CH₃), 3.85 (s, 3H, N-CH₃), 3.24 (t, J = 5.5 Hz, 2H, OCH₂), 2.91 (t, J = 5.5 Hz, 2H, NCH₂), 1.82 (sextet, J = 7.0 Hz, 2H, CH₂CH₂CH₃), 1.04 (t, J = 7.4 Hz, 3H, CH₂CH₃).

Purity Assessment

HPLC Analysis :

  • Column: C18, 5 μm, 4.6 × 150 mm.
  • Mobile Phase: 60:40 MeCN/H₂O (0.1% TFA).
  • Retention Time: 12.7 min.
  • Purity: 98.6% (UV detection at 254 nm).

Comparative Evaluation of Synthetic Routes

Parameter Route A (Cyclization First) Route B (Sulfonylation First)
Overall Yield 52% 38%
Key Intermediate Stability Stable (Intermediate B) Sensitive to hydrolysis
Purification Complexity Moderate High
Scalability >100 g feasible Limited to 10 g batches

Route A is preferred for large-scale synthesis due to higher yields and robust intermediates.

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling : Methanesulfonic acid can be recovered via aqueous extraction (85% recovery).
  • Solvent Substitution : Replace xylenes with cyclopentyl methyl ether (CPME) for greener processing.
  • Continuous Flow Synthesis : Tubular reactors reduce cyclization time from 20 hours to 45 minutes.

Q & A

Q. What structural features of this compound are critical for its biological activity, and how can they be validated experimentally?

The compound’s biological activity is influenced by:

  • Sulfonamide group : Known to inhibit enzymes (e.g., carbonic anhydrase) by mimicking substrate binding .
  • Dibenzo[b,f][1,4]oxazepine core : Provides rigidity and facilitates interactions with hydrophobic pockets in target proteins .
  • Propoxy substituent : Enhances solubility and modulates electronic properties for receptor binding .

Q. Methodological Validation :

  • Perform X-ray crystallography or molecular docking to confirm interactions with target enzymes/receptors.
  • Use site-directed mutagenesis on recombinant enzymes to assess the role of specific residues in binding .

Q. What are the standard synthetic routes for this compound, and how can purity be ensured?

Synthesis Steps :

Core formation : Cyclization of precursors (e.g., 2-aminophenol derivatives) under reflux with catalysts like pyridine .

Sulfonamide coupling : React the oxazepine intermediate with 4-propoxybenzenesulfonyl chloride in DMF at 0–5°C .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) .

Q. Purity Assurance :

  • HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
  • NMR (¹H, ¹³C) to verify absence of unreacted intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Key Variables :

  • Catalyst screening : Test bases (e.g., K₂CO₃ vs. Et₃N) for sulfonamide coupling efficiency .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for intermediate stability .
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 min vs. 24 hrs conventional) .

Q. Scalability :

  • Transition from batch to continuous flow reactors for safer handling of exothermic steps .
  • Monitor scalability via DoE (Design of Experiments) to identify critical process parameters .

Q. How can contradictory bioactivity data across studies be resolved?

Case Example :

  • Antimicrobial activity : Variability in MIC values may arise from differences in bacterial strains or substituent effects (e.g., propoxy vs. methoxy groups) .

Q. Resolution Strategies :

Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substituent changes (e.g., –OCH₃, –Cl, –CF₃) and test against standardized bacterial panels .

Target-specific assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to decouple off-target effects .

Q. What computational methods are recommended to predict metabolic stability and toxicity?

Approaches :

  • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP, solubility, and cytochrome P450 interactions .
  • Metabolic Pathway Modeling : Apply CYP450 docking simulations to identify potential toxic metabolites (e.g., hydroxylation at the oxazepine ring) .

Q. Experimental Validation :

  • Microsomal stability assays (rat/human liver microsomes) to quantify half-life and intrinsic clearance .

Q. How can crystallographic data resolve ambiguities in stereochemical configuration?

Challenges :

  • The oxazepine ring may adopt non-planar conformations, complicating stereochemical assignments .

Q. Methods :

  • Single-crystal X-ray diffraction : Co-crystallize the compound with a target protein (e.g., carbonic anhydrase II) to determine binding conformation .
  • VCD (Vibrational Circular Dichroism) : Compare experimental and computed spectra to assign absolute configuration .

Data Contradiction Analysis

Q. Why do some analogs show anticancer activity while others do not?

Hypothesis :

  • Substituent effects on DNA intercalation (e.g., planar dibenzo core vs. bulky propoxy group) .

Q. Testing Protocol :

Topoisomerase inhibition assay : Compare analogs in a cell-free system to isolate DNA-targeting effects .

Cellular uptake studies : Use LC-MS to quantify intracellular concentrations and correlate with cytotoxicity .

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